molecular formula C20H13F2N3O5S2 B2485737 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-51-8

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2485737
CAS RN: 1105248-51-8
M. Wt: 477.46
InChI Key: XSDDUTDXPLWCAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a difluorophenyl group, and a methylthiophene sulfonamide. These groups could contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzodioxole and oxadiazole rings are likely to be planar, contributing to the overall shape of the molecule .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s hard to predict its reactivity. The presence of the oxadiazole ring and the sulfonamide group could make it reactive towards certain nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxole and oxadiazole rings could make it relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Biological Activities

The molecule is a part of a broader class of chemical compounds that have been synthesized and analyzed for various biological activities. For instance, studies involving the synthesis of hybrid molecules containing azole moieties have been conducted. These molecules, including similar sulfonamide structures, have been investigated for their antimicrobial, antilipase, and antiurease activities. The structural assignments of such compounds are often confirmed through spectral data and their biological activities are assessed in vitro. For example, compounds have demonstrated antimicrobial activity against a range of bacterial strains and also displayed activities like antilipase and antiurease under certain conditions (Ceylan et al., 2014).

Antibacterial Evaluation

Various derivatives of sulfonamide, including structures similar to the queried compound, have been synthesized and evaluated for their antibacterial efficacy. The process typically involves the synthesis of target molecules from simpler forms, followed by the characterization of their structure using various spectroscopic techniques. The synthesized compounds undergo screening for in vitro antibacterial activity to determine their efficacy against different bacterial strains. For instance, molecules bearing certain groups exhibited higher activity, showcasing the potential of these compounds in antibacterial applications (Siddiqa et al., 2014).

Anti-Inflammatory and Anti-Cancer Applications

The molecule belongs to a class of compounds that have been synthesized and tested for anti-inflammatory and anti-cancer properties. Novel compounds, including sulfonamide derivatives, have been evaluated for their in vitro anticancer activity against various cancer cell lines. These studies often involve the synthesis of a series of compounds, followed by assessments like cytotoxicity tests. Certain derivatives have shown promising results, indicating their potential as cytotoxic agents against specific cancer cell lines (Gangapuram & Redda, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it could interact with specific biological targets to exert its effects .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds or biological targets .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O5S2/c1-25(12-3-4-13(21)14(22)9-12)32(26,27)17-6-7-31-18(17)20-23-19(24-30-20)11-2-5-15-16(8-11)29-10-28-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDDUTDXPLWCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

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